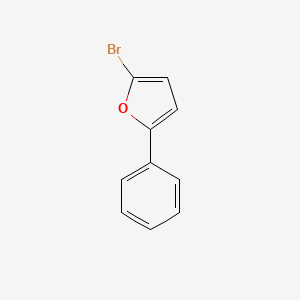
2-(4-Methylphenyl)aziridine
Vue d'ensemble
Description
2-(4-Methylphenyl)aziridine is an organic compound featuring a three-membered aziridine ring attached to a 4-methylphenyl group Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(4-Methylphenyl)aziridine can be synthesized through several methods:
Cyclization of Haloamines: One common method involves the intramolecular cyclization of haloamines.
Nitrene Addition: Another method involves the addition of nitrenes to alkenes.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature processes and catalysts. For example, the Nippon Shokubai process uses an oxide catalyst and high temperatures to dehydrate aminoethanol derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methylphenyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products:
Ring-Opened Products: Depending on the nucleophile, products can include amines, alcohols, and thiols.
Oxidized Products: Oxaziridines are common products of oxidation reactions.
Reduced Products: Amines are typical products of reduction reactions.
Applications De Recherche Scientifique
2-(4-Methylphenyl)aziridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)aziridine involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with nucleophilic sites in biological molecules, potentially modifying proteins and enzymes .
Comparaison Avec Des Composés Similaires
N-(4-Methylphenyl)aziridine: A closely related compound with similar reactivity but different substitution patterns.
Mitomycin C: An aziridine-containing chemotherapeutic agent with significant antitumor activity.
Uniqueness: This substituent provides additional sites for functionalization and interaction with biological molecules, making it a versatile compound in both synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
2-(4-methylphenyl)aziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9-10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBWIOKIYUIHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902756 | |
| Record name | NoName_3308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B3281403.png)









